2,6-Dihydroxynicotinic acid

説明

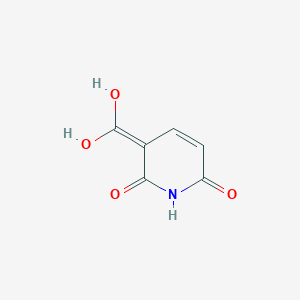

Structure

3D Structure

特性

IUPAC Name |

2-hydroxy-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-4-2-1-3(6(10)11)5(9)7-4/h1-2H,(H,10,11)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCZQNUHGOYVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474642 | |

| Record name | 3-(Dihydroxymethylidene)pyridine-2,6(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10357-91-2 | |

| Record name | 2,6-Dihydroxynicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10357-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dihydroxymethylidene)pyridine-2,6(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Dihydroxynicotinic Acid: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the chemical and physical properties, experimental protocols, and known applications of 2,6-Dihydroxynicotinic acid. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound, also widely known by its common name Citrazinic acid, is a heterocyclic compound with a dihydropyridine ring.[1] It is a yellow, crystalline powder.[2][3]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-hydroxy-6-oxo-1H-pyridine-4-carboxylic acid | [4] |

| Synonyms | Citrazinic acid, 2,6-Dihydroxyisonicotinic acid, 2,6-Dihydroxypyridine-4-carboxylic acid | [2][4] |

| Molecular Formula | C₆H₅NO₄ | [2][4] |

| Molecular Weight | 155.11 g/mol | [2][4] |

| Appearance | Yellow powder | [2][3] |

| Melting Point | >300 °C (decomposes) | [1][2] |

| Boiling Point | 278.88°C (rough estimate) | [2] |

| Solubility | Practically insoluble in water; soluble in alkaline solutions (e.g., sodium hydroxide, sodium carbonate) and slightly soluble in hot hydrochloric acid. | [2][3][5] |

| pKa | Predicted: 2.54 ± 0.20. Two distinct pKa values of approximately 4 (for the carboxylic acid group) and 11 (for the hydroxyl groups) have also been noted. | [2][6] |

Table 2: Spectral Data for this compound

| Spectral Data | Description | Source(s) |

| UV-Vis | In water, exhibits a strong absorption band around 235 nm (attributed to π-π* transitions) and another absorption band peaking at approximately 344 nm (assigned to n-π* transitions). The position of the latter is concentration-dependent. | [7][8] |

| ¹H NMR | A characteristic peak at 6.2 ppm is observed in DMSO-d6. | [9][10] |

| ¹³C NMR | Spectra have been reported. | [9][11] |

| Infrared (IR) | Spectrum available from the NIST WebBook. | [12] |

| Mass Spectrometry | Spectrum available from the NIST WebBook. | [12] |

Experimental Protocols

Synthesis of this compound (Citrazinic Acid)

A common and efficient method for the synthesis of citrazinic acid is through a hydrothermal reaction of citric acid and urea.[2][13]

Materials:

-

Citric acid

-

Urea

-

Deionized water

-

98% Sulfuric acid

Procedure:

-

Dissolve 1.2188 g (0.0058 mol) of citric acid and 1.3932 g (0.0231 mol) of urea in 60 ml of deionized water.[2]

-

Ultrasonicate the mixture for 10 minutes to ensure it is thoroughly mixed.[2]

-

Transfer the solution to a reaction vessel and place it in an oven preheated to 185 °C.[2]

-

Maintain the hydrothermal conditions for 2 hours.[2]

-

After the reaction, allow the vessel to cool to room temperature. The resulting solution will be dark green.[2]

-

Place the solution in a constant temperature water bath at 60 °C.[2]

-

Slowly add 98% sulfuric acid dropwise while stirring to adjust the pH of the solution to 2-3.[2]

-

A large amount of yellow solid will precipitate. Centrifuge the mixture at 12,000 rpm for 10 minutes.[2]

-

Discard the supernatant and wash the precipitate several times with deionized water.[2]

-

Dry the yellow precipitate in an oven at 60 °C to obtain citrazinic acid. The reported yield for this method is 85.18%.[2]

An older method involves heating methyl citrate with ammonia, but this generally results in lower yields.[14]

Purification

Citrazinic acid can be purified by precipitation from an alkaline solution.

Procedure:

-

Dissolve the crude citrazinic acid in an alkaline solution (e.g., sodium hydroxide or sodium carbonate).[2]

-

Add dilute hydrochloric acid to the solution to precipitate the purified citrazinic acid.[2]

-

Filter the precipitate and dry it in a vacuum over P₂O₅.[2]

Analytical Methods

Proposed HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).

-

Detection: UV detection at a wavelength corresponding to one of its absorption maxima, for example, 235 nm or 344 nm.

-

Standard Preparation: Prepare a standard solution of high-purity citrazinic acid in a suitable solvent (e.g., a dilute alkaline solution, then neutralized).

Biological Activity and Signaling Pathways

Detailed information regarding the specific biological activities and signaling pathways of this compound is limited in the current scientific literature. It is often utilized as a building block in the synthesis of more complex molecules with pharmacological properties.[15][16] For instance, it has been used in the preparation of 2,6-dibromo-4-(hexoxymethyl)pyridine and derivatives of oxazinones and pyrimidinones.[2]

Some sources suggest that citrazinic acid exhibits antibacterial activity against Gram-negative bacteria.[17] It has also been used in the synthesis of a topical antiandrogen.[16] However, comprehensive studies detailing its mechanism of action and its direct interaction with biological signaling pathways are not extensively documented.

The compound's application is more prominent in materials science, particularly in the synthesis of carbon nanodots where it contributes to their fluorescent properties.[1][18] It is also used in the photography industry and as a component in reactive dyes.[17]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. Citrazinic acid - Wikipedia [en.wikipedia.org]

- 2. Citrazinic acid | 99-11-6 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Citrazinic Acid | C6H5NO4 | CID 7425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Citrazinic Acid CAS 99-11-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. tandfonline.com [tandfonline.com]

- 7. iris.uniss.it [iris.uniss.it]

- 8. iris.unica.it [iris.unica.it]

- 9. mdpi.com [mdpi.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Citrazinic acid(99-11-6) 1H NMR [m.chemicalbook.com]

- 12. US2729647A - Process for preparing citrazinic acid - Google Patents [patents.google.com]

- 13. CN108164458B - Synthetic method of citrazinic acid - Google Patents [patents.google.com]

- 14. US2752354A - Process for preparing citrazinamide and citrazinic acid - Google Patents [patents.google.com]

- 15. Citrazinic acid, 98% 99-11-6 India [ottokemi.com]

- 16. researchgate.net [researchgate.net]

- 17. Page loading... [guidechem.com]

- 18. nbinno.com [nbinno.com]

Synthesis of 2,6-Dihydroxynicotinic Acid: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,6-dihydroxynicotinic acid, a molecule of interest in biochemical and medicinal research. Due to its limited commercial availability, laboratory-scale synthesis is often a necessity for researchers. This document outlines the known synthetic approaches, provides detailed experimental protocols where available, and presents relevant chemical data to support laboratory preparation.

Introduction

Synthetic Strategies

The synthesis of this compound presents a challenge due to the specific substitution pattern on the pyridine ring. The primary strategies for its synthesis can be broadly categorized into two approaches:

-

Building the Ring: Constructing the substituted pyridine ring from acyclic precursors.

-

Modifying a Pre-existing Ring: Starting with a substituted pyridine and performing chemical transformations to introduce the desired functional groups.

A common challenge is the introduction of the carboxylic acid group at the 3-position of a 2,6-dihydroxypyridine precursor. Direct carboxylation of 2,6-dihydroxypyridine is not a well-documented procedure. Therefore, a more common approach involves starting with a precursor that already contains a group that can be converted to a carboxylic acid, or a related synthetic strategy.

Experimental Protocols

While a specific, peer-reviewed, and detailed protocol for the synthesis of this compound is not widely published, a synthesis has been reported in a conference abstract[1]. The following section details a potential synthetic route based on established organic chemistry principles and analogous reactions.

Synthesis of 2,6-Dihydroxypyridine

A common precursor for the synthesis of substituted 2,6-dihydroxypyridines is 2,6-dichloropyridine. The synthesis of 2,6-dihydroxypyridine has been described and can be adapted for the initial step in a multi-step synthesis of the target acid[2].

Reaction Scheme:

Caption: Synthesis of 2,6-Dihydroxypyridine.

Methodology:

-

Step 1: Synthesis of 2,6-Di-tert-butoxypyridine:

-

In a round-bottom flask equipped with a stirrer and reflux condenser, dissolve 2,6-dichloropyridine in mesitylene.

-

Add potassium tert-butoxide to the solution.

-

Reflux the mixture under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red may be observed.

-

After cooling to room temperature, wash the solution with water.

-

Collect the organic layer and dry it over sodium sulfate. The resulting 2,6-di-tert-butoxypyridine can be used in the next step without further purification.

-

-

Step 2: Hydrolysis to 2,6-Dihydroxypyridine:

-

Treat the crude 2,6-di-tert-butoxypyridine with formic acid to produce 2,6-dihydroxypyridine.

-

Introduction of the Carboxylic Acid Group (Proposed)

The introduction of a carboxylic acid group at the 3-position of the 2,6-dihydroxypyridine ring is the key and most challenging step. A potential, though not explicitly documented, method could involve a Kolbe-Schmitt-type reaction, which is used for the carboxylation of phenols. Given the phenolic character of the dihydroxypyridine tautomers, this approach is theoretically plausible.

Reaction Scheme:

Caption: Proposed Carboxylation of 2,6-Dihydroxypyridine.

Proposed Methodology:

-

Formation of the Phenoxide:

-

Suspend 2,6-dihydroxypyridine in a suitable high-boiling inert solvent.

-

Treat with a strong base, such as sodium hydride, to form the disodium salt.

-

-

Carboxylation:

-

Transfer the mixture to a high-pressure autoclave.

-

Pressurize the vessel with carbon dioxide gas to several atmospheres.

-

Heat the mixture to a high temperature (e.g., 120-150 °C) for several hours.

-

-

Workup and Isolation:

-

After cooling, carefully vent the excess CO2.

-

Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the crude this compound.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixture).

-

Note: This proposed protocol is based on general principles and would require significant optimization and experimental validation for successful implementation in a laboratory setting.

Data Presentation

As a detailed, published synthesis with corresponding quantitative data is not available, this section provides a template for the data that should be collected and organized upon successful synthesis of this compound.

Table 1: Summary of Reaction Parameters and Yields

| Step | Starting Material | Reagents and Conditions | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 1 | 2,6-Dichloropyridine | K-tert-butoxide, Mesitylene, Reflux | 2,6-Di-tert-butoxypyridine | 223.31 | - | - | - |

| 2 | 2,6-Di-tert-butoxypyridine | Formic Acid | 2,6-Dihydroxypyridine | 111.10 | - | - | - |

| 3 | 2,6-Dihydroxypyridine | 1. Base; 2. CO2, Pressure, Heat; 3. H3O+ | This compound | 155.11 | - | - | - |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Expected Value/Spectrum | Observed Value/Spectrum |

| Appearance | White to off-white solid | |

| Melting Point (°C) | >300 (by analogy to similar compounds) | |

| ¹H NMR (DMSO-d₆) | ||

| δ (ppm), multiplicity, J (Hz), integration | Aromatic protons, OH, COOH protons | |

| ¹³C NMR (DMSO-d₆) | ||

| δ (ppm) | Aromatic carbons, C=O (acid and pyridone) | |

| Mass Spec. (m/z) | [M+H]⁺ = 156.03 | |

| FT-IR (cm⁻¹) | O-H (broad), C=O (acid, pyridone), C=C, C-N stretches |

Logical Workflow for Synthesis and Characterization

The overall workflow for the synthesis and confirmation of this compound is outlined below.

Caption: Workflow for Synthesis and Characterization.

Conclusion

The synthesis of this compound for laboratory use is a feasible but challenging endeavor due to the lack of well-established and published protocols. The proposed multi-step synthesis starting from 2,6-dichloropyridine provides a logical pathway for its preparation. Researchers undertaking this synthesis should be prepared for significant optimization of the carboxylation step. Thorough characterization of the final product using modern analytical techniques is crucial to confirm its identity and purity. The data and workflows presented in this guide are intended to provide a solid foundation for the successful laboratory-scale synthesis of this valuable research compound.

References

The Biological Role of 2,6-Dihydroxynicotinic Acid in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dihydroxynicotinic acid is a critical intermediate in the microbial catabolism of nicotinic acid (niacin or vitamin B3), particularly in certain bacterial genera. This document provides a comprehensive overview of its formation, subsequent transformation, and the key enzymes involved in these processes. It details the metabolic pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the core biological processes. Understanding these pathways is crucial for applications in bioremediation, biocatalysis, and as a potential target for antimicrobial drug development.

Introduction: The Central Role of Nicotinic Acid Metabolism

Nicotinic acid (NA) and its derivatives are essential pyridine compounds that serve as precursors for the vital coenzymes NAD(H) and NADP(H). Beyond this central role, many microorganisms have evolved the capability to utilize NA as a sole source of carbon, nitrogen, and energy.[1][2] The degradation of the stable pyridine ring requires specialized enzymatic pathways, which differ significantly between various microbial species and between aerobic and anaerobic conditions.[3][4][5]

In several aerobic bacterial pathways, the initial step involves the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid (6-HNA).[2][4] From this key intermediate, the pathways diverge. This guide focuses on the pathway involving the subsequent formation of This compound (2,6-DHNA) , a pivotal step observed in bacteria of the Bacillus genus.[6][7] We will also contrast this with the more extensively studied pathway in Pseudomonas and Bordetella species, where 6-HNA is converted to 2,5-dihydroxypyridine (2,5-DHP).[8][9]

Metabolic Pathways Involving Pyridine-Diols

The Bacillus Pathway: Formation of this compound

In certain Bacillus species, the aerobic degradation of nicotinic acid proceeds through the sequential hydroxylation of the pyridine ring. The product of the first enzymatic step, 6-hydroxynicotinic acid, serves as the substrate for the formation of this compound.[7]

The key enzyme catalyzing this transformation is 6-hydroxynicotinate dehydrogenase (also referred to as 6-hydroxynicotinate hydroxylase).[10] This enzyme incorporates a second hydroxyl group onto the pyridine ring, yielding 2,6-DHNA.

-

Reaction: 6-Hydroxynicotinate + H₂O + O₂ ⇌ 2,6-Dihydroxynicotinate + H₂O₂[10]

The enzymes responsible for the initial two steps in this pathway, nicotinic acid hydroxylase and 6-hydroxynicotinate hydroxylase, are coordinately induced by 6-hydroxynicotinic acid.[2][6]

Caption: Aerobic nicotinic acid degradation pathway in Bacillus sp.

The Pseudomonas and Bordetella Pathway: A Comparative View

For comparative purposes, it is essential to understand the divergent pathway present in other well-studied bacteria like Pseudomonas putida and Bordetella bronchiseptica.[9] In these organisms, 6-hydroxynicotinic acid undergoes decarboxylative hydroxylation to form 2,5-dihydroxypyridine (2,5-DHP), a reaction catalyzed by the flavin-dependent monooxygenase 6-hydroxynicotinate 3-monooxygenase (NicC) .[11][12] This pathway does not involve this compound as an intermediate. The resulting 2,5-DHP is then further degraded via ring cleavage.[13][14]

Caption: Aerobic nicotinate degradation pathway in Pseudomonas putida.

Role in Anaerobic Metabolism

In anaerobic environments, the strategy for cleaving the aromatic ring is fundamentally different, relying on reduction rather than oxygen-dependent hydroxylation.[5] Early studies on clostridial species demonstrated that the conversion of nicotinic acid to 6-hydroxynicotinic acid can occur as a reversible anaerobic hydroxylation, suggesting a role for these intermediates even in the absence of oxygen.[15] Further research has identified ferredoxin-dependent reductases that act on 6-hydroxynicotinic acid in these anaerobic pathways.[16]

Key Enzymes and Quantitative Data

6-Hydroxynicotinate Dehydrogenase (Bacillus sp.)

This is the enzyme directly responsible for the synthesis of this compound.

-

Enzyme Commission Number: EC 1.17.3.3[10]

-

Family: Oxidoreductases[10]

-

Cofactors: Studies on the purified enzyme from a Bacillus species revealed that it is a large protein (molecular weight approx. 400,000-450,000) containing both flavin and iron as cofactors.[7]

6-Hydroxynicotinate 3-Monooxygenase (NicC)

While not producing 2,6-DHNA, the kinetics of NicC are well-characterized and provide valuable comparative data for enzymes acting on 6-HNA. The following table summarizes steady-state kinetic parameters for NicC from Bordetella bronchiseptica.

| Parameter | Substrate/Condition | Value | Reference |

| kcat/KM | 6-HNA | 5.0 x 10⁴ M⁻¹s⁻¹ | [9][17] |

| KM | 6-HNA | 85 ± 13 µM | [8][9][17] |

| Optimal pH (Vmax) | ~8.0 | [8][9][17] | |

| Optimal pH (kcat/KM) | ~7.0 | [8][9][17] | |

| Ki (Competitive Inhibitor) | 6-Hydroxynicotinaldehyde | 3000 ± 400 µM | [8][9][17] |

| Catalytic Efficiency vs. Analogue | 4-Hydroxybenzoic acid | 420-fold lower than 6-HNA | [11] |

Experimental Protocols

Detailed, step-by-step protocols are beyond the scope of this guide; however, this section outlines the established methodologies for studying these metabolic pathways.

Microbial Cultivation and Resting Cell Assays

This method is used to identify metabolic intermediates by observing the transformation of a substrate by whole cells.

-

Cultivation: Grow the bacterial strain (e.g., Bacillus sp.) in a suitable minimal medium with nicotinic acid as the sole carbon and nitrogen source to induce the necessary catabolic enzymes.[18] For large-scale production, fed-batch fermentation is often employed, maintaining a low but non-zero concentration of nicotinic acid to avoid growth inhibition.[18]

-

Cell Harvesting: Collect cells during the late exponential growth phase by centrifugation.

-

Washing: Wash the cell pellet with a sterile phosphate buffer (e.g., 50 mM, pH 7.0) to remove residual medium components.

-

Assay: Resuspend the washed cells to a specific optical density (e.g., OD₆₀₀ of 10) in the same buffer containing the substrate of interest (e.g., 1 mM 6-hydroxynicotinic acid).

-

Sampling: Incubate the suspension with shaking at an appropriate temperature (e.g., 30°C). Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).

-

Quenching and Preparation: Immediately quench the reaction by adding an equal volume of acetonitrile or by centrifugation to remove cells. The supernatant is then filtered and stored for analysis.[14]

Metabolite Identification via HPLC and LC-MS

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard techniques for separating and identifying metabolites from resting cell assays or enzyme reactions.

-

Chromatography: Use a C18 reverse-phase column.

-

Mobile Phase: Employ a gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Monitor the elution of compounds using a UV detector (e.g., at 254 nm and 280 nm). Compare retention times with authentic chemical standards of suspected intermediates like nicotinic acid, 6-hydroxynicotinic acid, and this compound.[14]

-

Mass Spectrometry: Couple the HPLC to a mass spectrometer operating in negative ion mode to detect the deprotonated molecular ions ([M-H]⁻) of the acidic intermediates, confirming their identity by their mass-to-charge ratio.[14]

References

- 1. Synthesis and characterization of 2,6-dihydroxypyridine, an intermediate in bacterial nicotinic acid metabolism | Poster Board #2319 - American Chemical Society [acs.digitellinc.com]

- 2. Oxidation of Nicotinic Acid by a Bacillus Species: Regulation of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Anaerobic metabolism of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Oxidation of Nicotinic Acid by a Bacillus Species: Regulation of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases | Semantic Scholar [semanticscholar.org]

- 7. Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. "Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid" by Katherine A. Hicks, Meigan E. Yuen et al. [openworks.wooster.edu]

- 10. 6-hydroxynicotinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 11. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Physiology of a Hybrid Pathway for Nicotine Catabolism in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microbial Degradation of Nicotinamide by a Strain Alcaligenes sp. P156 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bacterial fermantation of nicotinic acid. II. Anaerobic reversible hydroxylation of nicotinic acid to 6-hydroxynicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nicotinic acid metabolism. IV. Ferredoxin-dependent reduction of 6-hydroxynicotinic acid to 6-oxo-1,4,5,6-tetrahydronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. figshare.com [figshare.com]

- 18. CA2032658A1 - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,6-Dihydroxynicotinic Acid: From Obscurity to a Key Metabolic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dihydroxynicotinic acid (2,6-DHNA), also known as 2,6-dihydroxypyridine-3-carboxylic acid, is a pyridine carboxylic acid that has recently emerged from relative obscurity due to its identified role as a key intermediate in the bacterial metabolism of nicotinic acid (Vitamin B3). Unlike its well-studied isomers, such as 6-hydroxynicotinic acid, a comprehensive historical record of the discovery and synthesis of 2,6-DHNA is notably absent from the scientific literature. Recent research has highlighted that this compound is not commercially available, necessitating its chemical synthesis for biological investigation. This guide provides a thorough overview of the current knowledge of 2,6-DHNA, focusing on its role in biological pathways and presenting a plausible, though not historically documented, synthetic route based on established pyridine chemistry.

Discovery and Historical Context: A Molecule of Modern Interest

A thorough review of historical chemical literature, including comprehensive databases such as the Beilstein Handbook of Organic Chemistry, reveals a significant lack of information regarding the initial discovery and synthesis of this compound. Its significance in the scientific record is a recent development, primarily driven by studies into the microbial degradation of nicotinic acid.

The contemporary interest in 2,6-DHNA stems from its identification as a crucial, yet elusive, intermediate in the metabolic pathway of nicotinic acid in the soil bacterium Bacillus niacini.[1] Researchers investigating this pathway have noted that 2,6-DHNA is not commercially available, which has spurred efforts to develop synthetic routes to obtain this molecule for further study.[1] This lack of commercial availability underscores its limited historical application and study in organic synthesis and medicinal chemistry.

Physicochemical Properties

Directly measured quantitative data for this compound is scarce due to its limited availability and study. The following table summarizes key physicochemical properties, with some values being estimations based on closely related isomers and derivatives.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₅NO₄ | Calculated |

| Molecular Weight | 155.11 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Analogy to isomers |

| Melting Point | >300 °C (decomposes) (predicted) | Analogy to isomers |

| pKa₁ (Carboxylic Acid) | ~3-4 (estimated) | Analogy to nicotinic acid derivatives |

| pKa₂ (Hydroxyl Group) | ~9-10 (estimated) | Analogy to dihydroxypyridines |

| Solubility | Sparingly soluble in water; soluble in alkaline solutions (predicted) | Analogy to isomers |

Biological Role: An Intermediate in Nicotinic Acid Degradation

The primary known biological significance of this compound is its role as an intermediate in the aerobic degradation of nicotinic acid by Bacillus niacini.[1][2] This pathway is distinct from the well-characterized nicotinic acid degradation pathways in other bacteria like Pseudomonas putida.[2]

In B. niacini, nicotinic acid is first hydroxylated to 6-hydroxynicotinic acid. Subsequently, it is believed that another hydroxylation step occurs to form this compound. This intermediate then undergoes further enzymatic transformation, including hydroxylation to 2,3,6-trihydroxypyridine, as part of its catabolism.[1][2] The enzyme responsible for the conversion of 2,6-DHNA in B. niacini is a flavin monooxygenase (FMO).[2]

Below is a diagram illustrating the initial steps of the hypothesized nicotinic acid degradation pathway in Bacillus niacini.

Chemical Synthesis: A Plausible Approach

Given the absence of a documented historical synthesis, a plausible route for the laboratory preparation of this compound can be proposed based on established pyridine chemistry. A common strategy for introducing hydroxyl groups at the 2- and 6-positions of a pyridine ring is through the hydrolysis of the corresponding chloro-substituted precursor.

The proposed synthesis would begin with the commercially available 2,6-dichloronicotinic acid. This precursor would undergo nucleophilic aromatic substitution with a strong base, such as sodium hydroxide, at elevated temperatures to replace the chlorine atoms with hydroxyl groups.

Below is a diagram illustrating the proposed synthetic workflow.

Detailed Experimental Protocols

The following is a detailed, hypothetical experimental protocol for the proposed synthesis of this compound. This protocol is based on general procedures for the hydrolysis of chloropyridines and would require optimization.

Objective: To synthesize this compound via the hydrolysis of 2,6-dichloronicotinic acid.

Materials:

-

2,6-Dichloronicotinic acid

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Activated carbon

-

High-pressure reaction vessel (autoclave)

-

Magnetic stirrer with heating

-

pH meter

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine 2,6-dichloronicotinic acid (1 equivalent) and a 10 M aqueous solution of sodium hydroxide (5-10 equivalents). The use of a significant excess of NaOH is to ensure complete hydrolysis.

-

Hydrolysis: Seal the reaction vessel and heat the mixture to 150-180 °C with vigorous stirring. Maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as HPLC or TLC, if possible.

-

Cooling and Neutralization: After the reaction is complete, cool the vessel to room temperature. Carefully transfer the dark reaction mixture to a beaker.

-

Decolorization: Add a small amount of activated carbon to the solution and stir for 30 minutes to remove colored impurities. Filter the solution to remove the activated carbon.

-

Acidification and Precipitation: Cool the filtrate in an ice bath. Slowly add concentrated hydrochloric acid with stirring to acidify the solution to a pH of approximately 2-3. This will protonate the carboxylate and phenoxide groups, causing the product to precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water to remove any remaining salts.

-

Purification: The crude product can be further purified by recrystallization from hot water or an appropriate aqueous-organic solvent mixture.

-

Drying and Characterization: Dry the purified crystals under vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Conclusion and Future Directions

This compound, a molecule with a sparse historical record, is now at the forefront of research into the microbial metabolism of nicotinic acid. Its role as a key intermediate in the degradation pathway of Bacillus niacini has necessitated the development of synthetic routes for its production. The proposed synthesis via hydrolysis of 2,6-dichloronicotinic acid offers a plausible method for obtaining this compound for further investigation.

Future research will likely focus on optimizing the synthesis of 2,6-DHNA, fully elucidating its physicochemical properties, and exploring the downstream enzymatic steps in the B. niacini metabolic pathway. Understanding this novel pathway could have implications for bioremediation and provide insights into the diverse strategies employed by microorganisms to catabolize pyridine-based compounds. Furthermore, the availability of 2,6-DHNA will enable the screening for other potential biological activities, potentially opening new avenues for drug discovery and development.

References

Navigating the Landscape of Dihydroxynicotinic Acids: A Technical Guide for Researchers

An In-depth Examination of 2,6-Dihydroxyisonicotinic Acid (Citrazinic Acid) and its Isomeric Relatives for Applications in Research and Drug Development.

Introduction

The nomenclature of dihydroxylated pyridine carboxylic acids can present ambiguities. While "2,6-dihydroxynicotinic acid" systematically refers to 2,6-dihydroxypyridine-3-carboxylic acid, the more prominent and well-documented isomer is 2,6-dihydroxyisonicotinic acid (2,6-dihydroxypyridine-4-carboxylic acid), commonly known as Citrazinic Acid. This guide will focus primarily on Citrazinic Acid due to its significant role as a versatile chemical intermediate and its intriguing photophysical properties. We will also provide a comparative overview of related monohydroxylated nicotinic acids to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Core Compound Profile: 2,6-Dihydroxyisonicotinic Acid (Citrazinic Acid)

Citrazinic acid is a heterocyclic compound that serves as a crucial building block in the synthesis of a variety of organic molecules, from pharmaceuticals to advanced materials.[1]

Chemical Identifiers and Physicochemical Properties

The key identifiers and properties of Citrazinic Acid are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 99-11-6 | [2] |

| Molecular Formula | C₆H₅NO₄ | [2] |

| Molecular Weight | 155.11 g/mol | [3] |

| IUPAC Name | 6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid | [2] |

| Synonyms | Citrazinic acid, 2,6-Dihydroxyisonicotinic acid, 2,6-Dihydroxypyridine-4-carboxylic acid | [2] |

| Appearance | Yellow powder | [2] |

| Melting Point | >300 °C (decomposes) | [2] |

| Solubility | Slightly soluble in water, methanol, DMSO, and acidic solutions. Very soluble in alkaline solutions. | [2] |

Experimental Protocols: Synthesis of Citrazinic Acid

A common and efficient method for synthesizing Citrazinic Acid is through the hydrothermal reaction of citric acid and urea.

Protocol: Hydrothermal Synthesis of Citrazinic Acid

This protocol is adapted from a patented method and offers high purity and yield.

Materials:

-

Citric acid

-

Urea

-

Deionized water

-

Hydrothermal synthesis reactor (autoclave)

-

Ultrasonic bath

-

Centrifuge

-

Drying oven

Procedure:

-

Solution Preparation: Dissolve citric acid (e.g., 1.22 g, 5.8 mmol) and urea (e.g., 1.39 g, 23.1 mmol) in deionized water (e.g., 60 mL).

-

Ultrasonication: Subject the solution to ultrasonic treatment for approximately 10 minutes to ensure uniform mixing.[4]

-

Hydrothermal Reaction: Transfer the mixed solution to a hydrothermal reactor. Heat the reactor in an oven at a set temperature between 160-200°C for a duration of 2-6 hours. For instance, heating at 185°C for 2 hours has been shown to be effective.[4]

-

Cooling and Isolation: After the reaction, allow the reactor to cool to room temperature. The product will be a dark green solution.

-

Purification: Centrifuge the resulting solution at high speed. Decant the supernatant and collect the yellow precipitate.

-

Drying: Dry the precipitate in an oven to obtain the final Citrazinic Acid product. This method can yield a product with a purity of over 96%.[4]

Applications in Research and Drug Development

Citrazinic acid's utility in the scientific and pharmaceutical sectors is multifaceted.

-

Pharmaceutical Intermediate: It is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). Its structure allows for diverse chemical modifications to create complex molecules for new drug candidates.[1] One notable application is in the synthesis of Isoniazid, an anti-tubercular agent, from citric acid via Citrazinic Acid.[5] It has also been reported to block a tuberculosis enzyme and is used to create pyrimidinone and oxazinone derivatives.[6][7]

-

Fluorescent Probe and Carbon Nanodots: Citrazinic acid is intrinsically fluorescent and is a key component in the formation of carbon nanodots (CNDs) when synthesized from citric acid and a nitrogen source like urea.[2] The fluorescence of these CNDs can be tuned by altering the pH.[2] This property makes it valuable for applications in bioimaging and sensing.[8][9]

-

Chemical Reagent: It is used in various industries, including photography as a component in color developers, in electroplating as an inhibitor and cosolvent, and in the production of reactive dyes.[10]

Tautomerism and Dimerization

Citrazinic acid exists as multiple tautomers and has a strong tendency to form dimers in solution, which significantly influences its optical properties.[2][8][11] The keto-enol tautomerism is a key characteristic.

Workflow for High-Throughput Screening

Given its role as a precursor for bioactive molecules, a logical application in drug discovery would be to use a Citrazinic Acid-based scaffold in high-throughput screening (HTS) to identify enzyme inhibitors.

Related Compounds: Monohydroxylated Nicotinic Acids

To provide a broader context, this section details the properties and relevance of two key monohydroxylated isomers of nicotinic acid.

Chemical Identifiers and Physicochemical Properties

| Property | 6-Hydroxynicotinic Acid | 2-Hydroxynicotinic Acid | Reference |

| CAS Number | 5006-66-6 | 609-71-2 | [12][13] |

| Molecular Formula | C₆H₅NO₃ | C₆H₅NO₃ | [12][13] |

| Molecular Weight | 139.11 g/mol | 139.11 g/mol | [12][13] |

| IUPAC Name | 6-Oxo-1,6-dihydropyridine-3-carboxylic acid | 2-Oxo-1,2-dihydropyridine-3-carboxylic acid | [12][13] |

| Appearance | Off-white powder | White to light yellow powder | [12][14] |

| Melting Point | >300 °C | 258-261 °C | [15] |

Biological Significance and Applications

-

6-Hydroxynicotinic Acid: This compound is a metabolite in the bacterial degradation of nicotinic acid.[12] The enzyme 6-hydroxynicotinate 3-monooxygenase catalyzes its decarboxylative hydroxylation, a process that has been a subject of mechanistic studies.[16][17][18] It is also used as a biomarker for diagnosing Pseudomonas aeruginosa infections.[19]

-

2-Hydroxynicotinic Acid: This acid and its derivatives have been investigated for their biological activities. For instance, novel 2-hydroxynicotinoyl-serine-butyl esters have been synthesized and shown to have antibiotic activity against bacteria such as Bacillus subtilis and Staphylococcus aureus.[20] It is also used as an intermediate in the synthesis of agrochemicals.[15][21]

Bacterial Nicotinic Acid Degradation Pathway

The degradation of nicotinic acid by aerobic bacteria like Pseudomonas putida involves 6-hydroxynicotinic acid as a key intermediate.

Conclusion

This technical guide provides a detailed overview of 2,6-dihydroxyisonicotinic acid (Citrazinic Acid) and its related monohydroxylated nicotinic acid isomers. By clarifying the nomenclature and presenting key data in a structured format, this document serves as a valuable resource for researchers in chemistry, biology, and pharmaceutical sciences. The provided experimental insights, application workflows, and pathway diagrams are intended to facilitate further research and development in these exciting areas of study.

References

- 1. nbinno.com [nbinno.com]

- 2. Citrazinic acid - Wikipedia [en.wikipedia.org]

- 3. Citrazinic Acid | C6H5NO4 | CID 7425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN108164458B - Synthetic method of citrazinic acid - Google Patents [patents.google.com]

- 5. US2752354A - Process for preparing citrazinamide and citrazinic acid - Google Patents [patents.google.com]

- 6. CAS 99-11-6: Citrazinic acid | CymitQuimica [cymitquimica.com]

- 7. Citrazinic acid | CymitQuimica [cymitquimica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Sciencemadness Discussion Board - Preparation of Citrazinic Acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Hydroxynicotinic acid | 609-71-2 [chemicalbook.com]

- 15. 2-Hydroxynicotinic acid – دیجی متریالز [digimaterials.com]

- 16. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. hmdb.ca [hmdb.ca]

- 20. Synthesis and biological activity of 2-hydroxynicotinoyl-serine-butyl esters related to antibiotic UK-3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

Tautomerism of hydroxynicotinic acids in solid state

An In-depth Technical Guide to the Tautomerism of Hydroxynicotinic Acids in the Solid State

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxynicotinic acids, a class of pyridine derivatives, are of significant interest in pharmaceutical and materials science due to their biological activity and potential for forming diverse solid-state structures. A critical aspect governing their physicochemical properties is tautomerism, the phenomenon of interconverting isomers that differ only in the position of a proton and a double bond. In the solid state, the predominant tautomeric form is locked by the crystal lattice, profoundly influencing properties such as solubility, stability, and bioavailability. This guide provides a comprehensive analysis of the solid-state tautomerism of 2-, 4-, 5-, and 6-hydroxynicotinic acids, summarizing crystallographic data, detailing experimental characterization protocols, and illustrating the underlying chemical principles.

Introduction to Tautomerism in Hydroxynicotinic Acids

Hydroxynicotinic acids can exist in two primary tautomeric forms: the hydroxy (enol or lactim) form and the oxo (keto or lactam) form. The equilibrium between these forms can be influenced by substitution patterns, solvent, pH, and, most importantly for this guide, the intermolecular interactions within the crystal lattice. In the solid state, one tautomer is typically stabilized over the other through specific hydrogen bonding networks and crystal packing effects. Understanding which tautomer is present is crucial for predicting a compound's behavior and for the rational design of crystalline forms with desired properties.

An In-depth Technical Guide to the Solubility and Stability of 2,6-Dihydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,6-dihydroxynicotinic acid, also known as citrazinic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical applications where a thorough understanding of this compound's physicochemical properties is crucial.

Introduction to this compound

This compound (CAS No. 99-11-6), systematically named 2,6-dihydroxyisonicotinic acid, is a pyridine derivative with the chemical formula C₆H₅NO₄. It is a yellow to beige crystalline powder. The molecule's structure, featuring both hydroxyl and carboxylic acid functional groups, dictates its solubility and stability characteristics. Understanding these properties is paramount for its application in pharmaceutical formulations, chemical synthesis, and other research areas.

Solubility Profile

The solubility of this compound is significantly influenced by the pH and polarity of the solvent.

Qualitative Solubility:

General qualitative assessments indicate that this compound is:

-

Slightly soluble in hot hydrochloric acid[3].

-

Soluble in alkaline solutions, such as sodium hydroxide and sodium carbonate solutions[3][4].

Quantitative Solubility Data:

While extensive quantitative solubility data for this compound across a wide range of solvents and temperatures is limited in publicly available literature, some studies provide insights into its aqueous solubility. For instance, aqueous solutions have been prepared at concentrations ranging from 10 mg/L to 110 mg/L, indicating a low but measurable solubility in water[5].

For practical applications, the following table summarizes the available and estimated solubility information.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Observations |

| Water | 25 | < 0.1 | Practically Insoluble[1][2] |

| Methanol | 25 | < 0.1 | Practically Insoluble[1] |

| 0.1 M Hydrochloric Acid | 25 | Slightly Soluble | - |

| 0.1 M Sodium Hydroxide | 25 | Soluble | Forms a salt, increasing solubility. |

| 5% Sodium Carbonate | 25 | Soluble | Forms a salt, increasing solubility. |

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation.

General Stability:

Under normal storage conditions (cool, dry, and dark place), this compound is generally considered stable[1][2]. However, it may darken upon exposure to light and open air[4].

Forced Degradation Studies:

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. While specific quantitative data from forced degradation studies on this compound are not widely published, the following sections outline the expected behavior based on its chemical structure and information on related compounds.

Table 2: Summary of Forced Degradation Behavior of this compound

| Stress Condition | Expected Outcome | Potential Degradation Products |

| Acidic Hydrolysis | Likely stable to moderate degradation. | Hydrolysis of the carboxylic acid group (decarboxylation) under harsh conditions. |

| Basic Hydrolysis | Potential for degradation, especially at elevated temperatures. | Ring opening or other complex reactions. |

| Oxidative Degradation | Susceptible to oxidation due to the dihydroxy-substituted pyridine ring. | Oxidized pyridine derivatives, ring-opened products. |

| Photodegradation | Prone to degradation upon exposure to UV or visible light, leading to discoloration[4]. | Photoreaction products, dimers, or polymers. |

| Thermal Degradation | Stable at ambient temperatures, but degradation is expected at elevated temperatures. | Decarboxylation products, decomposition fragments. |

One study has indicated that citrazinic acid is unstable in water over time, undergoing hydrolysis[6].

Experimental Protocols

This section provides detailed methodologies for conducting solubility and stability studies on this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, 0.1 M HCl, 0.1 M NaOH) in a sealed, screw-cap vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) or by filtration using a chemically inert filter (e.g., 0.45 µm PTFE or PVDF).

-

Quantification: Carefully withdraw an aliquot of the clear supernatant or filtrate. Dilute the sample appropriately with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in units such as g/L or mg/mL.

Stability Study: Forced Degradation Protocol

Forced degradation studies are conducted to evaluate the stability of a drug substance under various stress conditions.

Protocol:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep the mixture at 60°C for a specified period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, for a specified period.

-

Photodegradation: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

-

Thermal Degradation: Place the solid powder of this compound in a hot air oven at a high temperature (e.g., 80°C) for a specified period. Also, expose the stock solution to the same thermal stress.

-

-

Sample Analysis: At each time point, withdraw a sample from the stressed solutions. Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration for analysis by a validated stability-indicating HPLC method.

-

Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control sample. Identify and quantify any significant degradation products.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the concentration of the active substance and for detecting the formation of degradation products.

Example HPLC Method Parameters (to be optimized):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of maximum absorbance for this compound.

-

Column Temperature: 25-30 °C.

-

Injection Volume: 10-20 µL.

Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively elucidated in the literature, potential degradation mechanisms can be inferred from its structure.

-

Decarboxylation: Under thermal or extreme pH stress, the carboxylic acid group may be lost as carbon dioxide.

-

Oxidation: The electron-rich dihydroxypyridine ring is susceptible to oxidation, which could lead to the formation of quinone-like structures or ring-opening products.

-

Hydrolysis: As noted, hydrolysis can occur in aqueous solutions over time, potentially leading to the opening of the pyridine ring[6].

Conclusion

This technical guide summarizes the current knowledge on the solubility and stability of this compound. The compound exhibits poor aqueous solubility, which is significantly enhanced in alkaline media. It is relatively stable under normal storage conditions but is susceptible to degradation by light and in aqueous solutions over time. The provided experimental protocols offer a framework for researchers to conduct detailed solubility and stability studies. Further investigations are warranted to generate comprehensive quantitative data and to fully elucidate the degradation pathways of this important chemical compound.

References

Structural Characterization of 2,6-Dihydroxynicotinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxynicotinic acid is a pyridinecarboxylic acid derivative of significant interest due to its role as an intermediate in the bacterial degradation of nicotinic acid (niacin, vitamin B3). Understanding its structural and physicochemical properties is crucial for elucidating metabolic pathways, designing enzyme inhibitors, and exploring potential applications in bioremediation and drug development. This technical guide provides a comprehensive overview of the structural characterization of this compound, compiling available data and outlining standard experimental protocols.

It is important to note that while its isomer, 2,6-dihydroxyisonicotinic acid (citrazinic acid), is well-characterized, detailed experimental structural data for this compound is limited in the public domain. This guide presents the available information and highlights areas where further research is needed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily based on computational predictions and data from closely related compounds due to the scarcity of direct experimental measurements.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₄ | - |

| Molecular Weight | 155.11 g/mol | - |

| IUPAC Name | 2,6-dihydroxy-3-pyridinecarboxylic acid | - |

| Tautomerism | Exists in equilibrium with its keto-enol tautomers. Theoretical studies on related hydroxypyridines suggest a significant contribution from the pyridone form. | [1][2][3] |

| Physical State | Expected to be a solid at room temperature. | [4] |

Structural Elucidation

The definitive three-dimensional arrangement of atoms and bonding in this compound would be best determined by single-crystal X-ray diffraction. However, to date, a crystal structure for this specific compound has not been deposited in publicly accessible databases.

Crystallographic Data

Status: No experimental single-crystal X-ray diffraction data for this compound is currently available.

For illustrative purposes, the crystallographic data of a closely related isomer, 2-hydroxynicotinic acid (in its oxo-tautomeric form), is presented in Table 2. This data provides an indication of the expected bond lengths and angles within the pyridinecarboxylic acid framework.

Table 2: Illustrative Crystallographic Data for 2-oxo-1,2-dihydropyridine-3-carboxylic acid (a tautomer of 2-hydroxynicotinic acid)

| Parameter | Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | C2-O2 | 1.245 |

| C3-C7 | 1.481 | |

| C7-O3 | 1.311 | |

| C7-O4 | 1.215 | |

| N1-C2 | 1.381 | |

| N1-C6 | 1.365 | |

| Bond Angles | O2-C2-N1 | 121.5 |

| O2-C2-C3 | 122.9 | |

| N1-C2-C3 | 115.6 | |

| C2-C3-C4 | 121.3 | |

| C2-C3-C7 | 119.5 | |

| C4-C3-C7 | 119.2 |

Note: This data is for an isomer and should be used for comparative purposes only.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and elucidating the structure of this compound.

Table 3: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~7.0-8.0 | Doublet | Aromatic proton adjacent to the carboxylic acid group. |

| ~6.0-7.0 | Doublet | Aromatic proton adjacent to a hydroxyl group. | |

| Variable | Broad singlet | Carboxylic acid proton. | |

| Variable | Broad singlets | Hydroxyl protons. | |

| ¹³C | ~165-175 | Singlet | Carboxylic acid carbon. |

| ~150-160 | Singlet | Carbon atoms bearing hydroxyl groups. | |

| ~110-140 | Singlets | Other aromatic carbons. |

Note: These are predicted values and require experimental verification.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While a published spectrum for this compound is not available, the expected molecular ion peak and potential fragmentation patterns are outlined in Table 4.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Fragmentation Pathway |

| [M]+ | 155 | Molecular ion |

| [M-H₂O]+ | 137 | Loss of a water molecule |

| [M-CO₂]+ | 111 | Decarboxylation |

| [M-HCOOH]+ | 109 | Loss of formic acid |

Experimental Protocols

The following are generalized experimental protocols for the key analytical techniques used in the structural characterization of organic molecules like this compound.

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of a suitable precursor. One reported method is the enzymatic hydroxylation of 6-hydroxynicotinic acid by 6-hydroxynicotinic acid hydroxylase, an enzyme found in Bacillus species.[5]

Illustrative Enzymatic Synthesis Workflow:

References

- 1. 2-Hydroxynicotinic acid(609-71-2) 1H NMR [m.chemicalbook.com]

- 2. hmdb.ca [hmdb.ca]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

The Bacterial Catabolism of 2,6-Dihydroxynicotinic Acid: A Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

The microbial degradation of N-heterocyclic aromatic compounds is a cornerstone of environmental bioremediation and a source of novel biocatalysts for industrial applications. Among these, the metabolic fate of nicotinic acid (niacin, vitamin B3) and its derivatives is of significant interest. This technical guide provides an in-depth exploration of the bacterial degradation pathway of 2,6-dihydroxynicotinic acid, a key intermediate in nicotinoid catabolism. We will dissect the enzymatic machinery, the metabolic intermediates, and the underlying genetic regulation of this pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this metabolic route, with a focus on the enzymatic mechanisms and experimental methodologies for its study.

Introduction: The Central Role of Dihydroxylated Nicotinates in Bacterial Metabolism

Bacteria have evolved sophisticated enzymatic pathways to utilize a wide array of organic molecules as sources of carbon, nitrogen, and energy. Pyridine derivatives, including nicotinic acid, are prevalent in nature and as industrial byproducts. The aerobic degradation of nicotinic acid in several bacterial genera, such as Pseudomonas, Bordetella, and Bacillus, often proceeds through hydroxylated intermediates. A pivotal step in many of these pathways is the formation of dihydroxylated nicotinic acid species. This guide focuses on the catabolism of a specific and important intermediate: this compound (2,6-DHNA). Understanding this pathway is crucial for applications in bioremediation, as well as for the discovery of novel enzymes with potential applications in biocatalysis and pharmaceutical synthesis.

The entry point to the 2,6-DHNA degradation pathway is typically the hydroxylation of 6-hydroxynicotinic acid (6-HNA). This reaction is catalyzed by 6-hydroxynicotinate dehydrogenase, an oxidoreductase that utilizes water and oxygen to introduce a second hydroxyl group at the C2 position of the pyridine ring, yielding 2,6-dihydroxynicotinate and hydrogen peroxide.[1]

The this compound Catabolic Pathway

The complete catabolism of this compound involves a series of enzymatic steps that ultimately lead to intermediates of central metabolism. While the degradation of the related isomer, 2,5-dihydroxypyridine, is well-characterized, the pathway for 2,6-DHNA and its downstream products is pieced together from studies on various nicotine and nicotinic acid degrading bacteria, most notably Arthrobacter nicotinovorans.

Step 1 (Putative): Decarboxylation to 2,6-Dihydroxypyridine

While direct enzymatic evidence for the initial catabolic step of 2,6-DHNA is still emerging, a chemically logical and biologically precedented reaction is the decarboxylation of 2,6-DHNA to yield 2,6-dihydroxypyridine (2,6-DHP). This proposed step is analogous to the decarboxylation of 3,6-dihydroxypicolinic acid to 2,5-dihydroxypyridine, a reaction catalyzed by a decarboxylase (PicC) in the picolinic acid degradation pathway of Alcaligenes faecalis and Bordetella bronchiseptica.[2][3] The removal of the carboxyl group from the aromatic ring primes the molecule for subsequent oxidative cleavage.

Step 2: Hydroxylation of 2,6-Dihydroxypyridine

The resulting 2,6-dihydroxypyridine is a substrate for a key enzyme in this pathway: 2,6-dihydroxypyridine-3-hydroxylase (DHPH) . This FAD-dependent aromatic hydroxylase has been characterized from the nicotine degradation pathway of Arthrobacter nicotinovorans.[4] DHPH catalyzes the introduction of a third hydroxyl group onto the pyridine ring at the C3 position, yielding 2,3,6-trihydroxypyridine (2,3,6-THP) . This reaction is NADH-dependent and is a critical step in preparing the ring for cleavage.[5]

Step 3: Oxidative Ring Cleavage of 2,3,6-Trihydroxypyridine

The aromatic ring of 2,3,6-trihydroxypyridine is subsequently opened, typically by a dioxygenase . This class of enzymes incorporates both atoms of molecular oxygen into the substrate, leading to the cleavage of the carbon-carbon bond. While the specific dioxygenase that acts on 2,3,6-THP is not as extensively studied as those for other dihydroxypyridines, it is expected to be an extradiol or intradiol dioxygenase. This reaction results in a linear, nitrogen-containing aliphatic molecule.

Step 4: Conversion to Central Metabolites

The linear intermediate from the ring cleavage is then further processed through a series of enzymatic reactions, including deformylation, deamination, and oxidation, to yield intermediates of the Krebs cycle, such as fumarate or succinate. This latter part of the pathway is often referred to as the "maleamate pathway" in the context of 2,5-dihydroxypyridine degradation.[6] The enzymes involved, such as N-formylmaleamic acid deformylase, maleamic acid amidohydrolase, and maleic acid isomerase, convert the ring cleavage product into fumaric acid.[2]

The following diagram illustrates the proposed metabolic pathway for the degradation of this compound.

Caption: Proposed metabolic pathway for this compound in bacteria.

Key Enzymes and Their Properties

The efficiency and specificity of the 2,6-DHNA degradation pathway are dictated by the catalytic properties of its constituent enzymes. Below is a summary of the known and putative enzymes involved.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Cofactor(s) | Bacterial Source (example) | Reference |

| 6-Hydroxynicotinate Dehydrogenase | - | 6-Hydroxynicotinic acid, O2, H2O | This compound, H2O2 | Molybdenum | Bacillus sp. | [1] |

| 2,6-Dihydroxynicotinate Decarboxylase | - | This compound | 2,6-Dihydroxypyridine, CO2 | - | Putative | - |

| 2,6-Dihydroxypyridine 3-Hydroxylase | DHPH | 2,6-Dihydroxypyridine, O2, NADH | 2,3,6-Trihydroxypyridine, NAD+, H2O | FAD, NADH | Arthrobacter nicotinovorans | [4] |

| 2,3,6-Trihydroxypyridine Dioxygenase | - | 2,3,6-Trihydroxypyridine, O2 | Ring Cleavage Product | Fe2+ | Putative | - |

Experimental Protocol: Assay for 2,6-Dihydroxypyridine-3-Hydroxylase (DHPH) Activity

This protocol describes a spectrophotometric assay to determine the activity of 2,6-dihydroxypyridine-3-hydroxylase by monitoring the substrate-dependent oxidation of NADH.

4.1. Materials and Reagents

-

Purified DHPH enzyme

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

2,6-Dihydroxypyridine (substrate) stock solution (10 mM in buffer)

-

NADH stock solution (10 mM in buffer)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1 cm path length)

4.2. Assay Procedure

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL of 50 mM potassium phosphate buffer (pH 7.5)

-

100 µL of 10 mM 2,6-dihydroxypyridine solution (final concentration 1 mM)

-

50 µL of 10 mM NADH solution (final concentration 0.5 mM)

-

-

Mix the contents of the cuvette by gentle inversion.

-

Place the cuvette in the spectrophotometer and monitor the absorbance at 340 nm until a stable baseline is achieved.

-

Initiate the reaction by adding 50 µL of a suitable dilution of the purified DHPH enzyme.

-

Immediately start recording the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).

-

Calculate the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

The following diagram outlines the workflow for the DHPH activity assay.

Caption: Workflow for the spectrophotometric assay of DHPH activity.

Genetic Regulation

In many bacteria, the genes encoding the enzymes for a specific metabolic pathway are clustered together in an operon, allowing for coordinated regulation. The genes for nicotinic acid and nicotine degradation are often found in such clusters, termed nic or pic gene clusters.[2][7] The expression of these operons is typically inducible, meaning they are transcribed at high levels only in the presence of the substrate or a key metabolic intermediate. This regulation ensures that the cell does not waste energy synthesizing these enzymes when they are not needed. The inducer for the nicotinic acid degradation pathway in some Bacillus species has been shown to be 6-hydroxynicotinic acid.

Conclusion and Future Perspectives

The bacterial degradation of this compound is a vital component of the broader metabolic network for N-heterocyclic compounds. While significant progress has been made in identifying key enzymes and intermediates, particularly in the downstream processing of 2,6-dihydroxypyridine, further research is needed to fully elucidate the entire pathway. Specifically, the definitive characterization of the initial decarboxylase acting on 2,6-DHNA and the dioxygenase responsible for the cleavage of 2,3,6-trihydroxypyridine will provide a more complete picture. A deeper understanding of this pathway will not only enhance our knowledge of microbial metabolism but also pave the way for the development of novel biocatalytic processes and more effective bioremediation strategies.

References

- 1. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of 2,6-dihydroxypyridine 3-hydroxylase from a nicotine-degrading pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Thermodynamic Properties of Hydroxynicotinic Acid Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimentally determined thermodynamic properties of the four main isomers of hydroxynicotinic acid: 2-hydroxynicotinic acid (2-HNA), 4-hydroxynicotinic acid (4-HNA), 5-hydroxynicotinic acid (5-HNA), and 6-hydroxynicotinic acid (6-HNA). Understanding these properties is critical for applications in drug development, crystallography, and material science, as they govern the stability, solubility, and bioavailability of these compounds.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic parameters for the hydroxynicotinic acid isomers. The data presented are primarily derived from extensive studies employing micro combustion calorimetry and Knudsen effusion techniques, ensuring a high degree of accuracy and reliability.[1]

Enthalpies of Formation and Sublimation

The standard molar enthalpies of formation in the crystalline state (ΔfHm°(cr)) and the standard molar enthalpies of sublimation (ΔsubHm°) were determined at T = 298.15 K.[1] From these experimental values, the standard molar enthalpies of formation in the gaseous phase (ΔfHm°(g)) were derived. This dataset is crucial for assessing the relative energetic stability of the isomers in both the solid and gaseous states.

Table 1: Standard Molar Enthalpies of Formation and Sublimation (kJ·mol⁻¹) at 298.15 K

| Isomer | ΔfHm°(cr) | ΔsubHm° | ΔfHm°(g) |

| 2-Hydroxynicotinic Acid (2-HNA) | -473.1 ± 2.0 | 141.2 ± 1.2 | -331.9 ± 2.3 |

| 4-Hydroxynicotinic Acid (4-HNA) | -454.4 ± 2.3 | 143.9 ± 1.8 | -310.5 ± 2.9 |

| 5-Hydroxynicotinic Acid (5-HNA) | -443.2 ± 2.0 | 148.4 ± 1.1 | -294.8 ± 2.3 |

| 6-Hydroxynicotinic Acid (6-HNA) | -460.9 ± 2.0 | 137.9 ± 1.5 | -323.0 ± 2.5 |

Data sourced from Santos et al., J. Phys. Chem. B 2009.[1]

Based on the gas-phase enthalpies of formation, the experimental stability order is: 2-HNA > 6-HNA > 4-HNA > 5-HNA .[1]

Dissociation Constants and Associated Thermodynamics

The acidity constants (pKa) provide insight into the ionization behavior of the isomers in solution. For 2-hydroxynicotinic acid, temperature-dependent studies have also yielded the standard molar enthalpies (ΔrHm°) and entropies (ΔrSm°) of proton dissociation.

Table 2: Acidity Constants and Thermodynamics of Dissociation for 2-Hydroxynicotinic Acid at 298.15 K

| Parameter | Value |

| pKa₁ | 2.19 ± 0.06 |

| pKa₂ | 4.86 ± 0.03 |

| ΔrHm,1° (kJ·mol⁻¹) | 4.5 ± 3.5 |

| ΔrSm,1° (J·K⁻¹·mol⁻¹) | -26.8 ± 11.8 |

| ΔrHm,2° (kJ·mol⁻¹) | 12.5 ± 2.1 |

| ΔrSm,2° (J·K⁻¹·mol⁻¹) | -51.2 ± 7.0 |

Data sourced from a van't Hoff analysis of temperature-dependent acidity constants.[2]

Solubility Trends

Solubility is a critical parameter for pharmaceutical applications. Systematic studies have determined the solubility trends for the isomers in both protic and aprotic solvents over a temperature range of 288 K to 333 K.

Table 3: Qualitative Solubility of Hydroxynicotinic Acid Isomers at 293 K

| Solvent | Solubility Trend |

| Water | 4-HNA >> 2-HNA > 5-HNA ≈ 6-HNA |

| Ethanol | 2-HNA ≈ 4-HNA > 5-HNA > 6-HNA |

Trends established by gravimetric analysis. The significantly higher solubility of 4-HNA and 2-HNA is attributed to the presence of intramolecular hydrogen bonds.

Experimental Protocols

The acquisition of high-quality thermodynamic data relies on precise and well-established experimental methodologies. The following sections detail the protocols for the key techniques used in the characterization of hydroxynicotinic acid isomers.

Micro Combustion Calorimetry

This technique is used to determine the standard molar enthalpy of formation of a substance in its crystalline state (ΔfHm°(cr)). It measures the heat released during the complete combustion of the compound in a high-pressure oxygen environment.

Methodology:

-

Sample Preparation: A small, precisely weighed pellet (typically a few milligrams) of the hydroxynicotinic acid isomer is prepared. The sample is placed in a crucible within a constant-volume calorimetric bomb.

-

Auxiliary Materials: For nitrogen-containing compounds like HNA, an auxiliary material such as paraffin oil may be used to ensure complete combustion.[3] A cotton thread fuse is used for ignition.

-

Bomb Assembly: The crucible and fuse are assembled inside the bomb, which is then sealed and pressurized with high-purity oxygen (typically to ~3 MPa). A small, known amount of water is added to the bomb to ensure all water formed during combustion is in the liquid state.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in a well-insulated, stirred calorimeter. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water bath is monitored with high precision (e.g., using a platinum resistance thermometer) as a function of time until the system reaches a final, stable temperature.

-

Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard reference material with a known enthalpy of combustion, such as benzoic acid.[4]

-

Calculation: The raw temperature change data is corrected for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method). The energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. After applying corrections for the combustion of auxiliary materials and the formation of nitric acid (Washburn corrections), the standard specific energy of combustion is determined. This value is then used to calculate the standard molar enthalpy of combustion (ΔcHm°), from which the standard molar enthalpy of formation (ΔfHm°(cr)) is derived using Hess's Law.

Knudsen Effusion Method

This method is employed to determine the vapor pressure of a solid as a function of temperature. From these measurements, the standard molar enthalpy of sublimation (ΔsubHm°) can be derived using the Clausius-Clapeyron equation.

Methodology:

-

Apparatus Setup: The core of the apparatus is a Knudsen cell, which is a small, thermostated container with a very small, well-defined orifice (typically 0.5 to 1.5 mm in diameter). The cell is housed in a high-vacuum chamber.

-

Sample Loading: A small amount of the solid hydroxynicotinic acid isomer is placed inside the Knudsen cell.

-

Measurement: The cell is heated to a precise, constant temperature, and the system is evacuated to high vacuum. Under these conditions, the rate of mass loss of the sample due to effusion (the escape of vapor molecules through the orifice) is directly proportional to its vapor pressure.

-